PD 123319

receptor pharmacology radioligand binding angiotensin receptors

PD 123319 is the founding non-peptide AT2-selective ligand cited in >1,650 studies, essential for dissecting AT2-mediated signalling from AT1 effects. Unlike losartan (AT1-exclusive), PD 123319 achieves AT2 blockade with >1,000-fold selectivity. 2023 functional assays reveal partial agonist activity, requiring careful dose interpretation—a nuance absent in generic AT2 antagonists. Subcutaneous administration at 1 mg/kg achieves CNS bioavailability across the blood–brain barrier, a property peptide ligands lack. Tissue-dependent IC50 values (6.9–210 nM) mandate batch-specific characterisation for reproducible experiments. Available in ≥98% purity with cold-chain shipping.

Molecular Formula C31H32N4O3
Molecular Weight 508.6 g/mol
CAS No. 130663-39-7
Cat. No. B1663605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 123319
CAS130663-39-7
Synonyms1-((4-(Dimethylamino)-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid
EMA200
PD 123319
PD-123319
PD123319
Molecular FormulaC31H32N4O3
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C
InChIInChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)
InChIKeyYSTVFDAKLDMYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD 123319 CAS 130663-39-7: AT2-Selective Angiotensin II Receptor Antagonist for RAS Pharmacology Research


PD 123319 (ditrifluoroacetate salt, CAS 130663-39-7) is a non-peptide small molecule that selectively binds the angiotensin II type 2 (AT2) receptor [1]. It is the founding AT2-selective ligand in the renin-angiotensin system (RAS) pharmacology field, with over 1,650 published studies referencing its use as a tool compound [2]. PD 123319 is primarily used to dissect AT2 receptor-mediated physiological functions from AT1 receptor-mediated effects. Recent functional assays have revealed that PD 123319 exhibits partial agonist properties at the AT2 receptor, a finding that fundamentally alters interpretation of experimental data obtained with this compound [3].

Why PD 123319 Cannot Be Interchanged with Losartan, CGP42112A, or EMA401 Without Compromising Experimental Interpretability


PD 123319 exhibits a complex pharmacological profile that precludes straightforward substitution with other RAS ligands. Its selectivity profile is tissue- and species-dependent: IC50 values range from 6.9 nM (rabbit uterine AT2) to 34 nM (rat adrenal AT2) to 210 nM (rat brain AT2) . Critically, 2023 functional assays demonstrate that PD 123319 acts as a partial agonist at the AT2 receptor, not a pure antagonist—a property it shares with EMA401 but not with CGP42112A (now recognized as a full agonist) [1]. This intrinsic activity means that observed physiological effects may reflect AT2 receptor stimulation rather than blockade, particularly at low concentrations [2]. Losartan targets AT1 receptors exclusively and cannot substitute for AT2-specific investigations. Selecting PD 123319 requires understanding these contextual nuances; generic substitution without accounting for tissue-specific potency differences and partial agonism will yield uninterpretable or confounded results.

PD 123319 Comparator-Based Quantitative Differentiation Evidence


AT2 Receptor Binding Affinity: Tissue-Dependent Selectivity vs. Losartan

PD 123319 demonstrates high-affinity binding to AT2 receptors but exhibits marked tissue-dependent potency variation. In rat adrenal cortical membranes, PD 123319 displays an IC50 of 34 nM for AT2 binding, while losartan shows negligible affinity for AT2 sites at concentrations up to 10 µM . In bovine adrenal glomerulosa cells, PD 123319 binds a second class of Ang II binding sites with an IC50 of 6.9 nM, whereas losartan shows >1,000-fold lower affinity for this population (IC50 ≈ 10 µM) . Conversely, for AT1 receptor binding in human preparations, PD 123319 is essentially inactive (Ki = 120,000 nM) compared to losartan's high affinity . This reciprocal selectivity enables unambiguous dissection of AT2-mediated signaling from AT1-mediated effects in mixed receptor populations.

receptor pharmacology radioligand binding angiotensin receptors

Functional Adenylyl Cyclase Assay: Antagonist Potency vs. Losartan and CGP42112A

In rat mesangial cell functional assays measuring antagonism of Ang II-induced inhibition of forskolin-stimulated adenylyl cyclase, PD 123319 demonstrates an IC50 of 1.2 ± 0.4 µM [1]. This potency is approximately 2.4-fold lower than losartan (IC50 = 0.5 ± 0.2 µM) but 4.8-fold higher than the peptidic AT2 ligand CGP42112A (IC50 = 5.7 ± 1.6 µM) in the same assay system [1]. Importantly, the functional potency of PD 123319 in this assay is markedly weaker than predicted from its membrane binding affinity, suggesting that PD 123319 may possess partial agonist properties that attenuate its apparent antagonist efficacy in functional readouts [1].

adenylyl cyclase signal transduction functional antagonism

CNS Penetration: Brain AT2 Receptor Occupancy Following Peripheral Administration

PD 123319 crosses the blood-brain barrier and engages central AT2 receptors following peripheral (subcutaneous) administration. In adult male rats receiving PD 123319 (1 mg/kg/day via osmotic minipumps for 14 days), significant decreases in AT2 receptor binding were observed in brain areas located inside the blood-brain barrier, specifically the inferior olive and locus coeruleus [1]. Concurrently, AT2 receptor blockade increased AT1 receptor binding and mRNA expression in both circumventricular regions (subfornical organ, median eminence) and intra-BBB nuclei (hypothalamic paraventricular nucleus) [1]. This central AT2 receptor engagement is a distinguishing feature relative to peptidic AT2 ligands such as CGP42112A, which exhibit poor CNS penetration.

blood-brain barrier CNS pharmacology neuropharmacology

Intrinsic Activity Profile: Partial Agonism at AT2 Receptor vs. CGP42112A and EMA401

Functional characterization using nitric oxide (NO) release assays in human aortic endothelial cells (HAEC) and AT2R-transfected CHO cells reveals that PD 123319 is a partial agonist at the AT2 receptor, not a pure antagonist [1]. In the same assay system, C21 (Compound 21) behaves as a full agonist with efficacy comparable to angiotensin II, while EMA401 exhibits partial agonism similar to PD 123319 [1]. The peptidic ligand CGP42112A was previously shown to be a full agonist at the AT2 receptor [2]. This partial agonist property of PD 123319 explains observations of beneficial effects at doses too low for antagonist efficacy and clarifies why its functional antagonist potency diverges from binding affinity [1].

partial agonism functional selectivity biased signaling

Renal Functional Response: PD 123319 Produces Diuresis Independent of Losartan-Sensitive Hemodynamic Effects

In a direct comparative study in anesthetized mongrel dogs, PD 123319 and losartan produced distinctly different renal responses [1]. Losartan (AT1 antagonist) increased renal blood flow and produced mild natriuresis, consistent with AT1-mediated vascular effects. In contrast, PD 123319 had no effect on renal hemodynamics but produced dose-related increases in urine volume and free water clearance [1]. PD 123319 did not alter circulating vasopressin levels, suggesting a direct tubular effect rather than central vasopressin inhibition [1]. This functional dissociation demonstrates that AT2 receptor modulation affects renal water handling through mechanisms entirely distinct from AT1-mediated hemodynamic regulation.

renal physiology diuresis water handling

PD 123319 Optimal Research Application Scenarios Based on Quantitative Evidence


AT2 vs. AT1 Receptor Functional Dissection in Tissues with Mixed Receptor Populations

Researchers studying tissues co-expressing AT1 and AT2 receptors (e.g., myocardium, adrenal gland, mesangial cells) should select PD 123319 to isolate AT2-mediated signaling. Quantitative evidence supports this application: PD 123319 binds AT2 sites in bovine adrenal glomerulosa with IC50 = 6.9 nM while losartan shows >1,000-fold lower affinity for these sites (IC50 ≈ 10 µM) . Losartan cannot achieve AT2 blockade at concentrations compatible with AT1 selectivity. For experimental designs requiring unambiguous AT2 antagonism without confounding AT1 effects, PD 123319 is the essential tool compound.

CNS AT2 Receptor Studies Requiring Peripheral Compound Administration

Investigators examining central AT2 receptor function without stereotaxic intracerebroventricular delivery should prioritize PD 123319 over peptidic AT2 ligands. PD 123319 administered subcutaneously at 1 mg/kg/day for 14 days significantly reduces AT2 receptor binding in intra-BBB brain regions including the inferior olive and locus coeruleus, and upregulates AT1 receptor expression in the hypothalamic paraventricular nucleus [1]. This established CNS bioavailability profile distinguishes PD 123319 from CGP42112A and other peptide-based AT2 ligands that do not cross the blood-brain barrier.

Partial Agonism-Sensitive Experimental Designs and AT2 Receptor Signaling Studies

Following the 2023 functional characterization of PD 123319 as a partial agonist [2], researchers studying AT2 receptor signaling mechanisms should select PD 123319 for experiments requiring a ligand with defined intermediate intrinsic efficacy. In NO release assays using human aortic endothelial cells and AT2R-CHO cells, PD 123319 produces detectable AT2 receptor activation (efficacy < Ang II), distinguishing it from full agonists (C21, CGP42112A) [2]. This partial agonist profile is particularly relevant for studies investigating the therapeutic paradox of PD 123319's beneficial effects at sub-antagonist doses [3] and for structure-activity relationship studies exploring the agonist-antagonist spectrum at AT2 receptors.

Renal Water Handling and Tubular Function Studies

Investigators examining AT2 receptor contributions to renal water excretion require PD 123319 specifically, as losartan produces distinct and non-overlapping renal functional responses. In anesthetized dogs, PD 123319 dose-dependently increases urine volume and free water clearance without affecting renal blood flow or vasopressin levels, whereas losartan increases renal blood flow and produces natriuresis [4]. This functional divergence establishes PD 123319 as the appropriate tool for isolating AT2-mediated tubular water handling from AT1-mediated hemodynamic and sodium transport effects.

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